An In-Depth Technical Guide to 2-Chloro-3-methoxy-10H-phenothiazine: Structure, Properties, and Synthetic Considerations
An In-Depth Technical Guide to 2-Chloro-3-methoxy-10H-phenothiazine: Structure, Properties, and Synthetic Considerations
Abstract: The phenothiazine scaffold is a quintessential "privileged structure" in medicinal chemistry, forming the foundation for a multitude of therapeutically significant agents.[1][2] Its unique tricyclic "butterfly" conformation allows for extensive functionalization, leading to a broad spectrum of pharmacological activities, from the revolutionary antipsychotic effects of chlorpromazine to modern applications in oncology and infectious diseases.[1][3][4] This guide provides a comprehensive technical overview of a specific derivative, 2-Chloro-3-methoxy-10H-phenothiazine. While this particular isomer is not as extensively documented as others, this paper will synthesize available data from related analogues, propose robust synthetic pathways, and discuss its potential applications. We will delve into its chemical structure, predicted physicochemical properties, and detailed methodologies for its synthesis and characterization, offering a foundational resource for researchers in drug discovery and development.
The Phenothiazine Scaffold: A Cornerstone of Medicinal Chemistry
The journey of phenothiazine began not in medicine, but in the dye industry with the synthesis of methylene blue in 1876.[5] The parent compound, 10H-phenothiazine, was first synthesized by Bernthsen in 1883 by heating diphenylamine with sulfur.[2] Its true therapeutic potential was unlocked in the mid-20th century with the development of derivatives like promethazine (an antihistamine) and, most notably, chlorpromazine, the first effective antipsychotic drug, which fundamentally changed the treatment of schizophrenia.[3][4][5]
The enduring relevance of the phenothiazine nucleus lies in its structural versatility. The tricyclic system consists of two benzene rings fused to a central thiazine ring, which allows for substitutions at various positions, particularly at the C2, C3, C7, and N10 positions. These modifications significantly influence the compound's electronic properties, lipophilicity, and steric profile, thereby modulating its biological activity.[1] This has enabled the development of compounds for a wide array of therapeutic areas, including:
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Antipsychotics: Primarily through the antagonism of dopamine D2 receptors.[1][4]
-
Antimicrobial Agents: By inhibiting bacterial efflux pumps and generating reactive oxygen species.[1]
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Anticancer Agents: By targeting various cellular pathways, including the PI3K/Akt survival pathway.[2]
-
Antioxidants: Through radical scavenging mechanisms.[6]
Chemical Identity of 2-Chloro-3-methoxy-10H-phenothiazine
This section details the fundamental chemical and physical characteristics of the target compound.
Chemical Structure
The structure of 2-Chloro-3-methoxy-10H-phenothiazine is defined by a chlorine atom at the C2 position and a methoxy group at the C3 position of the phenothiazine core.
-
IUPAC Name: 2-chloro-3-methoxy-10H-phenothiazine
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Molecular Formula: C₁₃H₁₀ClNOS
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Molecular Weight: 263.74 g/mol
Caption: Chemical structure of 2-Chloro-3-methoxy-10H-phenothiazine.
Physicochemical Properties
Direct experimental data for 2-Chloro-3-methoxy-10H-phenothiazine is limited. The following table presents a comparison of its calculated properties alongside experimental data for the parent phenothiazine and the related isomer, 2-Chloro-7-methoxy-10H-phenothiazine, for context.
| Property | 2-Chloro-3-methoxy-10H-phenothiazine | 2-Chloro-7-methoxy-10H-phenothiazine | 10H-Phenothiazine (Parent) |
| Molecular Formula | C₁₃H₁₀ClNOS | C₁₃H₁₀ClNOS[7] | C₁₂H₉NS[5] |
| Molecular Weight | 263.74 g/mol | 263.74 g/mol [7] | 199.27 g/mol [5] |
| CAS Number | Not Available | 1730-44-5[7][8] | 92-84-2[5] |
| XLogP3 (Lipophilicity) | ~4.2 (Predicted) | 4.2 (Computed)[7] | 3.5 (Experimental) |
| Melting Point | Not Available | Not Available | 185 °C[5] |
| Boiling Point | Not Available | Not Available | 371 °C[5] |
| Solubility in Water | Very Low (Predicted) | Very Low (Predicted) | 0.00051 g/L[5] |
Data for the target compound is based on calculation and analogy to known isomers. Data for reference compounds is from cited sources.
Synthetic Pathways and Methodologies
The synthesis of phenothiazine derivatives can be achieved through several established routes. While a specific protocol for 2-Chloro-3-methoxy-10H-phenothiazine is not published, a robust synthetic strategy can be designed based on well-documented chemical transformations.
Foundational Synthesis via Smiles Rearrangement
A highly effective method for creating substituted phenothiazines is the Smiles rearrangement. This pathway involves the reaction of a substituted 2-aminobenzenethiol with a substituted o-halonitrobenzene, followed by cyclization.[2] This approach offers regiochemical control based on the selection of starting materials.
Proposed Experimental Protocol for 2-Chloro-3-methoxy-10H-phenothiazine
The following protocol outlines a proposed synthesis. The causality behind this experimental design is to use readily available or synthesizable precursors and a reliable cyclization method to achieve the target structure.
Objective: To synthesize 2-Chloro-3-methoxy-10H-phenothiazine.
Core Reaction: Intramolecular cyclization of a substituted diphenyl sulfide intermediate.
Step 1: Synthesis of the Diphenyl Sulfide Intermediate
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Reactants: 2-Amino-4-chlorobenzenethiol and 2-fluoro-6-methoxynitrobenzene.
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Rationale: The nucleophilic thiol of the aminobenzenethiol will displace the fluoride on the nitrated benzene ring (nucleophilic aromatic substitution). Fluoride is an excellent leaving group in this context, and the nitro group activates the ring towards substitution.
-
Procedure:
-
To a solution of 2-Amino-4-chlorobenzenethiol (1.0 eq) in anhydrous Dimethylformamide (DMF), add potassium carbonate (K₂CO₃) (2.5 eq) as a base.
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Stir the mixture under an inert atmosphere (N₂) at room temperature for 30 minutes to deprotonate the thiol.
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Add 2-fluoro-6-methoxynitrobenzene (1.1 eq) dropwise to the reaction mixture.
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Heat the reaction to 80-100 °C and monitor by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).
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Cool the reaction, pour it into ice water, and extract the product with ethyl acetate.
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Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude 2-((2-methoxy-6-nitrophenyl)thio)-5-chloroaniline intermediate.
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Step 2: Reductive Cyclization to Form the Phenothiazine Ring
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Rationale: A reducing agent like sodium hydrosulfite (Na₂S₂O₄) or a phosphite-based reagent will simultaneously reduce the nitro group to an amine and facilitate the cyclization to form the thiazine ring.
-
Procedure:
-
Dissolve the crude diphenyl sulfide intermediate from Step 1 in a mixture of ethanol and water.
-
Heat the solution to reflux and add sodium hydrosulfite (Na₂S₂O₄) (4-5 eq) portion-wise. The color of the solution should change significantly.
-
Maintain reflux for 2-4 hours, monitoring by TLC for the formation of the phenothiazine product.
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After completion, cool the reaction mixture and remove the ethanol under reduced pressure.
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Extract the aqueous residue with dichloromethane (DCM).
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Combine the organic extracts, dry over Na₂SO₄, and concentrate.
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Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford pure 2-Chloro-3-methoxy-10H-phenothiazine.
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Caption: Proposed two-step synthetic workflow for the target compound.
N-10 Functionalization
The hydrogen at the N-10 position is acidic and can be readily substituted, which is a critical step for creating many active pharmaceutical ingredients.[9] For instance, adding a dimethylaminopropyl side chain is a common modification in antipsychotic phenothiazines.
General Protocol for N-Alkylation:
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Suspend 2-Chloro-3-methoxy-10H-phenothiazine (1.0 eq) in anhydrous Tetrahydrofuran (THF).
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Add a strong base, such as sodium hydride (NaH) (1.2 eq), portion-wise at 0 °C under an inert atmosphere.
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Allow the mixture to stir for 30-60 minutes at room temperature to form the sodium salt.
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Add the desired alkyl halide (e.g., 1-bromo-3-chloropropane) (1.2 eq).
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Heat the reaction to reflux and monitor by TLC until completion.
-
Quench the reaction carefully with water, extract the product, and purify by chromatography.
Spectroscopic and Analytical Characterization
The identity and purity of the synthesized 2-Chloro-3-methoxy-10H-phenothiazine must be confirmed using standard analytical techniques. Based on its structure and data from related compounds, the following spectral characteristics are expected.[7][10]
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¹H NMR:
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A broad singlet corresponding to the N-H proton (~8.5-9.5 ppm, may exchange with D₂O).
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Multiple signals in the aromatic region (6.8-7.5 ppm) corresponding to the protons on the two benzene rings.
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A sharp singlet for the methoxy (OCH₃) protons (~3.8-4.0 ppm).
-
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¹³C NMR:
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Signals for aromatic carbons between ~110-150 ppm.
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A signal for the methoxy carbon around 55-60 ppm.
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Mass Spectrometry (MS):
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A molecular ion (M⁺) peak at m/z 263, with a characteristic M+2 isotope peak at m/z 265 (approx. 1/3 intensity) due to the presence of the chlorine atom.
-
-
Infrared (IR) Spectroscopy:
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A characteristic N-H stretching band around 3300-3400 cm⁻¹.
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C-O stretching for the methoxy group around 1250 cm⁻¹.
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Aromatic C-H and C=C stretching bands.
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A C-Cl stretching band in the fingerprint region.
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Applications and Future Directions
Given its structural features, 2-Chloro-3-methoxy-10H-phenothiazine serves as a valuable intermediate and a potential therapeutic agent itself.[3] The specific substitution pattern—an electron-withdrawing chlorine and an electron-donating methoxy group—can fine-tune the electronic properties of the scaffold, potentially influencing its receptor binding affinity and metabolic stability.
Potential Therapeutic Areas for Investigation:
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Neuropharmacology: Like many phenothiazines, this derivative could be screened for activity at dopamine and serotonin receptors, relevant for antipsychotic or antidepressant applications.
-
Oncology: The phenothiazine scaffold is known to exhibit antitumor properties.[11] This compound could be evaluated in various cancer cell lines (e.g., HeLa, HepG-2, MCF-7) to assess its cytotoxic and anti-proliferative effects.[2]
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Infectious Diseases: The rise of multidrug-resistant pathogens necessitates novel antimicrobial agents. Phenothiazines have shown promise in this area, and this derivative warrants screening against bacteria like MRSA and drug-resistant tuberculosis strains.[1]
Future Work: The immediate next step is the execution of the proposed synthesis and the full analytical characterization of 2-Chloro-3-methoxy-10H-phenothiazine. Following confirmation of its structure and purity, a comprehensive biological screening program should be initiated to explore its therapeutic potential across various disease models. This foundational work is crucial for unlocking the full value of this specific member of the esteemed phenothiazine family.
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